(1-methoxy-3,3-dimethylcyclohexyl)methanol
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Overview
Description
(1-methoxy-3,3-dimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H20O2 . It is a cyclohexane derivative, characterized by the presence of a methoxy group and a hydroxymethyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methoxy-3,3-dimethylcyclohexyl)methanol typically involves the reaction of 3,3-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is subsequently converted to the desired methoxy compound under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(1-methoxy-3,3-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclohexylmethanol derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as hydrobromic acid (HBr) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,3-dimethylcyclohexanecarboxylic acid.
Reduction: Formation of 3,3-dimethylcyclohexylmethanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
(1-methoxy-3,3-dimethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-methoxy-3,3-dimethylcyclohexyl)methanol involves its interaction with various molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,3-dimethylcyclohexanol: Lacks the methoxy group, leading to different chemical properties.
1-methoxycyclohexanol: Similar structure but without the dimethyl substitution on the cyclohexane ring.
Cyclohexylmethanol: Lacks both the methoxy and dimethyl groups, resulting in different reactivity and applications.
Uniqueness
(1-methoxy-3,3-dimethylcyclohexyl)methanol is unique due to the presence of both methoxy and hydroxymethyl groups on a dimethyl-substituted cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .
Properties
CAS No. |
2138118-97-3 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1-methoxy-3,3-dimethylcyclohexyl)methanol |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-4-6-10(7-9,8-11)12-3/h11H,4-8H2,1-3H3 |
InChI Key |
CHNVVUYNWKZAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CO)OC)C |
Purity |
95 |
Origin of Product |
United States |
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